molecular formula C14H21N B8495592 2-(4,4-Dimethylcyclohexyl)aniline

2-(4,4-Dimethylcyclohexyl)aniline

Cat. No. B8495592
M. Wt: 203.32 g/mol
InChI Key: YUDFUHNXTBSKLS-UHFFFAOYSA-N
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Patent
US07425554B2

Procedure details

A mixture of 1-(4,4-dimethylcyclohex-1-enyl)-2-nitrobenzene (16.3 g, 70.5 mmol) prepared in Example (3a), 10% palladium on carbon (1 g, wet) and ethyl acetate (100 mL) was stirred for 14 hours and 30 minutes under a hydrogen atmosphere at atmospheric pressure and room temperature.
Name
1-(4,4-dimethylcyclohex-1-enyl)-2-nitrobenzene
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH2:3]1>[Pd].C(OCC)(=O)C>[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][CH:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])[CH2:4][CH2:3]1

Inputs

Step One
Name
1-(4,4-dimethylcyclohex-1-enyl)-2-nitrobenzene
Quantity
16.3 g
Type
reactant
Smiles
CC1(CC=C(CC1)C1=C(C=CC=C1)[N+](=O)[O-])C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 14 hours and 30 minutes under a hydrogen atmosphere at atmospheric pressure and room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1(CCC(CC1)C1=C(C=CC=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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